Merestinib dihydrochloride, also known as LY2801653, is an oral multikinase inhibitor primarily targeting the MET receptor tyrosine kinase. Developed by Eli Lilly and Company, it has shown potential in treating various cancers, particularly those with upregulated MET expression. The compound exhibits both antitumor proliferative and antiangiogenic activities, making it a promising candidate in oncology research .
The synthesis of merestinib dihydrochloride involves several steps, primarily focusing on the construction of its indazole-containing core. A notable method includes an NH4Cl-catalyzed ethoxy ethyl deprotection, optimized for flow chemistry to enhance efficiency and yield. This approach allows for the production of large quantities—over 100 kg—of the compound .
The detailed synthetic route typically involves:
Merestinib dihydrochloride has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C22H22Cl2F2N4O3, with a molecular weight of approximately 466.34 g/mol. The structural representation includes:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its interaction with target proteins .
Merestinib undergoes various chemical reactions during its synthesis:
Merestinib exerts its pharmacological effects primarily through the inhibition of MET signaling pathways. By binding to the active site of the MET receptor, it prevents autophosphorylation and subsequent downstream signaling that leads to tumor growth and angiogenesis.
In preclinical studies, merestinib has demonstrated efficacy against various receptor tyrosine kinases beyond MET, including MST1R (RON), AXL, ROS1, PDGFRA, FLT3, TEK, DDR1, DDR2, MERTK, TRKA, TRKB, and TRKC . This broad spectrum of activity suggests potential applications in treating multiple cancer types.
Analytical techniques such as NMR spectroscopy and mass spectrometry are crucial for characterizing these properties accurately .
Merestinib dihydrochloride is primarily investigated for its application in oncology. Its ability to inhibit MET signaling makes it a candidate for treating:
Clinical trials have highlighted its safety profile and potential efficacy in advanced cancer settings . Furthermore, ongoing research aims to explore its use against other malignancies characterized by aberrant MET signaling.
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: